![molecular formula C18H17N3O3S3 B2900466 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 104270-38-4](/img/structure/B2900466.png)
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, also known as PTSP, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. PTSP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in lab experiments is its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects or interact with other compounds in complex ways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to study the mechanism of action of this compound in more detail, including its interactions with other enzymes and signaling pathways. Additionally, the synthesis of this compound analogs with improved pharmacological properties could be explored.
Synthesemethoden
The synthesis of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(thiazol-2-yl)sulfamoyl)phenylamine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline in the presence of a coupling reagent. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c22-17(10-12-25-15-4-2-1-3-5-15)20-14-6-8-16(9-7-14)27(23,24)21-18-19-11-13-26-18/h1-9,11,13H,10,12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPSOZRUIRXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.